molecular formula C7H8O3 B13565953 2-Oxobicyclo[3.1.0]hexane-1-carboxylic acid

2-Oxobicyclo[3.1.0]hexane-1-carboxylic acid

Cat. No.: B13565953
M. Wt: 140.14 g/mol
InChI Key: WMGINUQNVJAOAT-UHFFFAOYSA-N
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Description

2-Oxobicyclo[310]hexane-1-carboxylic acid is a bicyclic compound characterized by a unique structure that includes a cyclopropane ring fused to a cyclohexane ring with a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-oxobicyclo[3.1.0]hexane-1-carboxylic acid typically involves the cyclization of suitable precursors under specific conditions. One common method involves the use of cyclopropane derivatives, which undergo ring-opening reactions followed by cyclization to form the desired bicyclic structure . The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ advanced techniques such as continuous flow reactors and automated synthesis to achieve efficient production. The specific details of industrial production methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 2-Oxobicyclo[3.1.0]hexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alcohols (for esterification) or amines (for amidation) are used under acidic or basic conditions.

Major Products: The major products formed from these reactions include ketones, alcohols, esters, and amides, depending on the specific reaction and conditions employed .

Scientific Research Applications

2-Oxobicyclo[3.1.0]hexane-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-oxobicyclo[3.1.0]hexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The exact molecular targets and pathways involved are subjects of ongoing research and may vary based on the specific application .

Comparison with Similar Compounds

    2-Oxobicyclo[3.1.0]hexane-6-carboxylic acid: This compound has a similar bicyclic structure but differs in the position of the carboxylic acid group.

    Bicyclo[3.1.0]hexane-1-carboxylic acid: Lacks the ketone group present in 2-oxobicyclo[3.1.0]hexane-1-carboxylic acid.

Uniqueness: this compound is unique due to its specific structural features, including the position of the ketone and carboxylic acid groups.

Properties

Molecular Formula

C7H8O3

Molecular Weight

140.14 g/mol

IUPAC Name

2-oxobicyclo[3.1.0]hexane-1-carboxylic acid

InChI

InChI=1S/C7H8O3/c8-5-2-1-4-3-7(4,5)6(9)10/h4H,1-3H2,(H,9,10)

InChI Key

WMGINUQNVJAOAT-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2(C1C2)C(=O)O

Origin of Product

United States

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